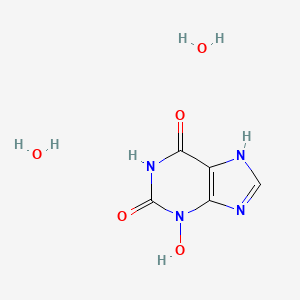![molecular formula C14H23FO B14612723 1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- CAS No. 60675-95-8](/img/structure/B14612723.png)
1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- is a chemical compound with a spirocyclic structure and a fluorine substitution. It is classified as a spiroketone, which is a type of organic compound containing a spirocyclic ring and a ketone functional group
Preparation Methods
The synthesis of 1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium cyanide, methylmagnesium iodide, and methyl-lithium . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nucleophiles can produce derivatives with different functional groups and properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- involves its interaction with specific molecular targets and pathways. The spirocyclic structure and fluorine substitution contribute to its unique reactivity and binding properties. These interactions can influence various biological processes and chemical reactions, making it a valuable compound for research and development .
Comparison with Similar Compounds
1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- can be compared with other similar compounds, such as 1-oxaspiro[3.5]nonan-7-one and 6-oxaspiro[3.5]non-7-en-9-one . These compounds share similar spirocyclic structures but differ in their functional groups and substitutions. The presence of the fluorine atom and the specific arrangement of methyl groups in 1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl- make it unique and contribute to its distinct chemical and biological properties.
Properties
CAS No. |
60675-95-8 |
|---|---|
Molecular Formula |
C14H23FO |
Molecular Weight |
226.33 g/mol |
IUPAC Name |
5-fluoro-2,2,3,3,7,7-hexamethyl-1-oxaspiro[3.5]non-8-ene |
InChI |
InChI=1S/C14H23FO/c1-11(2)7-8-14(10(15)9-11)12(3,4)13(5,6)16-14/h7-8,10H,9H2,1-6H3 |
InChI Key |
FTYMVNYOINWGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2(C=C1)C(C(O2)(C)C)(C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


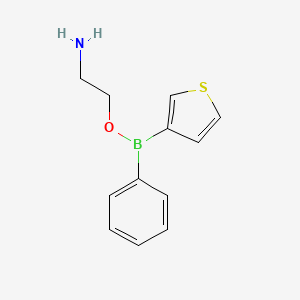
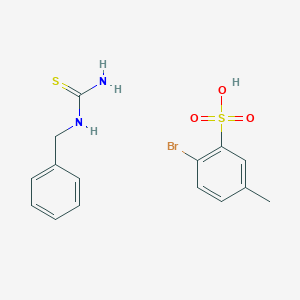
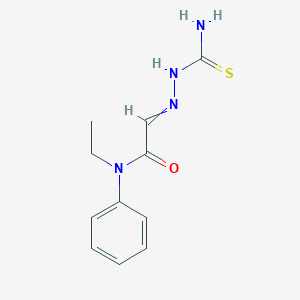
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)
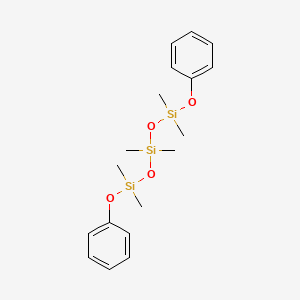
![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
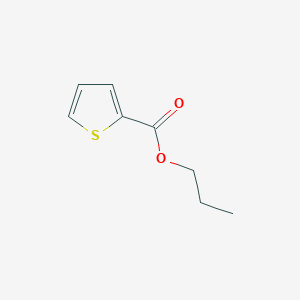
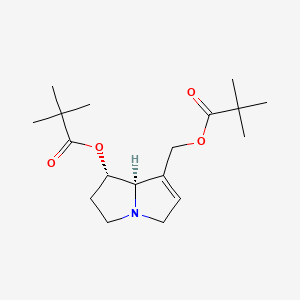
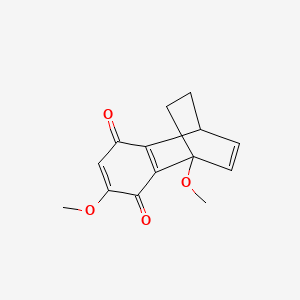
methanone](/img/structure/B14612718.png)

